(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound that features an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with an appropriate acid chloride to yield the oxazolone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.
Scientific Research Applications
(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolone derivatives and heterocyclic compounds with similar structural features. Examples include:
- 4-(phenylmethylidene)-2-tert-butyl-1,3-oxazol-5-one
- 2-tert-butyl-4-(pyridylmethylidene)-1,3-oxazol-5-one
Uniqueness
What sets (4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one apart is its specific substitution pattern and the presence of the phenylmethylidene group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4Z)-4-benzylidene-2-tert-butyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)13-15-11(12(16)17-13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIBFUCNXQTVMI-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC2=CC=CC=C2)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=N/C(=C\C2=CC=CC=C2)/C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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